molecular formula C21H25ClN2O3S B2431156 Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate CAS No. 496024-39-6

Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate

Cat. No. B2431156
CAS RN: 496024-39-6
M. Wt: 420.95
InChI Key: NNSLQOJIFLIQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a piperidine ring, an acetyl group, and a chlorophenyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom. The acetyl group is a functional group consisting of a methyl group single-bonded to a carbonyl. The carbonyl is then bonded to the rest of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the thiophene ring could undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Approaches and Chemical Reactivity

The synthesis of thiophene derivatives, including compounds structurally related to Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate, involves various chemical reactions that demonstrate the compound's versatility in organic synthesis. For example, Faty, Hussein, and Youssef (2010) described an efficient synthesis route for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a thiophene carboxylate derivative, highlighting the compound's utility in generating biologically active molecules (Faty, Hussein, & Youssef, 2010).

Antimicrobial Activities

The antimicrobial properties of thiophene derivatives have been extensively explored. Al-Adiwish et al. (2012) reported on the synthesis and antibacterial activity of thiophenes, demonstrating the potential of these compounds in developing new antimicrobial agents. This study highlights the chemical diversity and biological relevance of thiophene derivatives in addressing microbial resistance (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Cytotoxic Agents

Mohareb, Abdallah, Helal, and Shaloof (2016) focused on synthesizing novel thiophene and benzothiophene derivatives with anti-proliferative activity against tumor cell lines. Their research underscores the potential of thiophene derivatives in cancer therapy, further exemplifying the compound's significance in medicinal chemistry (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on testing its efficacy and safety in clinical trials. Alternatively, if it has interesting chemical properties, future research could focus on exploring these properties and developing new reactions .

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-3-27-21(26)19-18(15-7-9-16(22)10-8-15)14(2)28-20(19)23-17(25)13-24-11-5-4-6-12-24/h7-10H,3-6,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSLQOJIFLIQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate

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